

# Fura Red Application in High-Throughput Screening: A Detailed Guide

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## Compound of Interest

Compound Name: Fura Red

Cat. No.: B116846

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## Application Note and Protocols

**Fura Red** is a fluorescent, ratiometric calcium indicator used for measuring intracellular calcium ( $[Ca^{2+}]_i$ ) concentrations. Its application in high-throughput screening (HTS) is particularly valuable for identifying and characterizing modulators of G-protein coupled receptors (GPCRs) and calcium channels, which are important drug targets. This document provides detailed application notes and protocols for utilizing **Fura Red** in HTS campaigns.

## Introduction to Fura Red

**Fura Red** is a visible light-excitable analog of Fura-2. A key feature of **Fura Red** is its ratiometric nature. Upon binding to  $Ca^{2+}$ , the dye exhibits a shift in its fluorescence excitation spectrum. Specifically, the fluorescence emission decreases with rising  $Ca^{2+}$  concentrations when excited at approximately 488 nm.<sup>[1]</sup> Ratiometric analysis corrects for variations in cell number, dye loading efficiency, and photobleaching, leading to more accurate and reproducible measurements of  $[Ca^{2+}]_i$ .<sup>[2]</sup>

Key Properties of **Fura Red**:

Property	Value
Excitation Wavelength (Ca <sup>2+</sup> -bound)	~435 nm
Excitation Wavelength (Ca <sup>2+</sup> -free)	~470-495 nm[3]
Emission Wavelength	~660 nm

## Advantages and Disadvantages for High-Throughput Screening

### Advantages:

- **Ratiometric Measurement:** Reduces assay variability by correcting for factors like uneven dye loading and cell number, which is critical for the well-to-well consistency required in HTS. [2]
- **Visible Light Excitation:** Minimizes cellular autofluorescence and phototoxicity often associated with UV-excitable dyes like Fura-2, leading to a better signal-to-background ratio. [1]
- **Multiplexing Capability:** The long-wavelength emission of **Fura Red** allows for potential multiplexing with green fluorescent probes, such as GFP-tagged proteins.[1]
- **Reduced Compound Interference:** Excitation in the visible range can reduce interference from autofluorescent compounds commonly found in screening libraries.

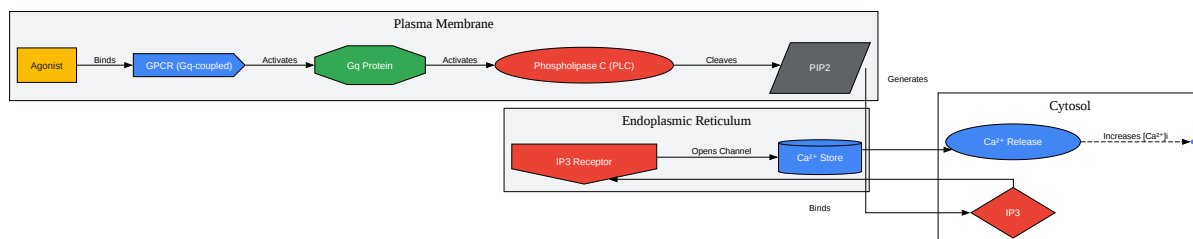
### Disadvantages:

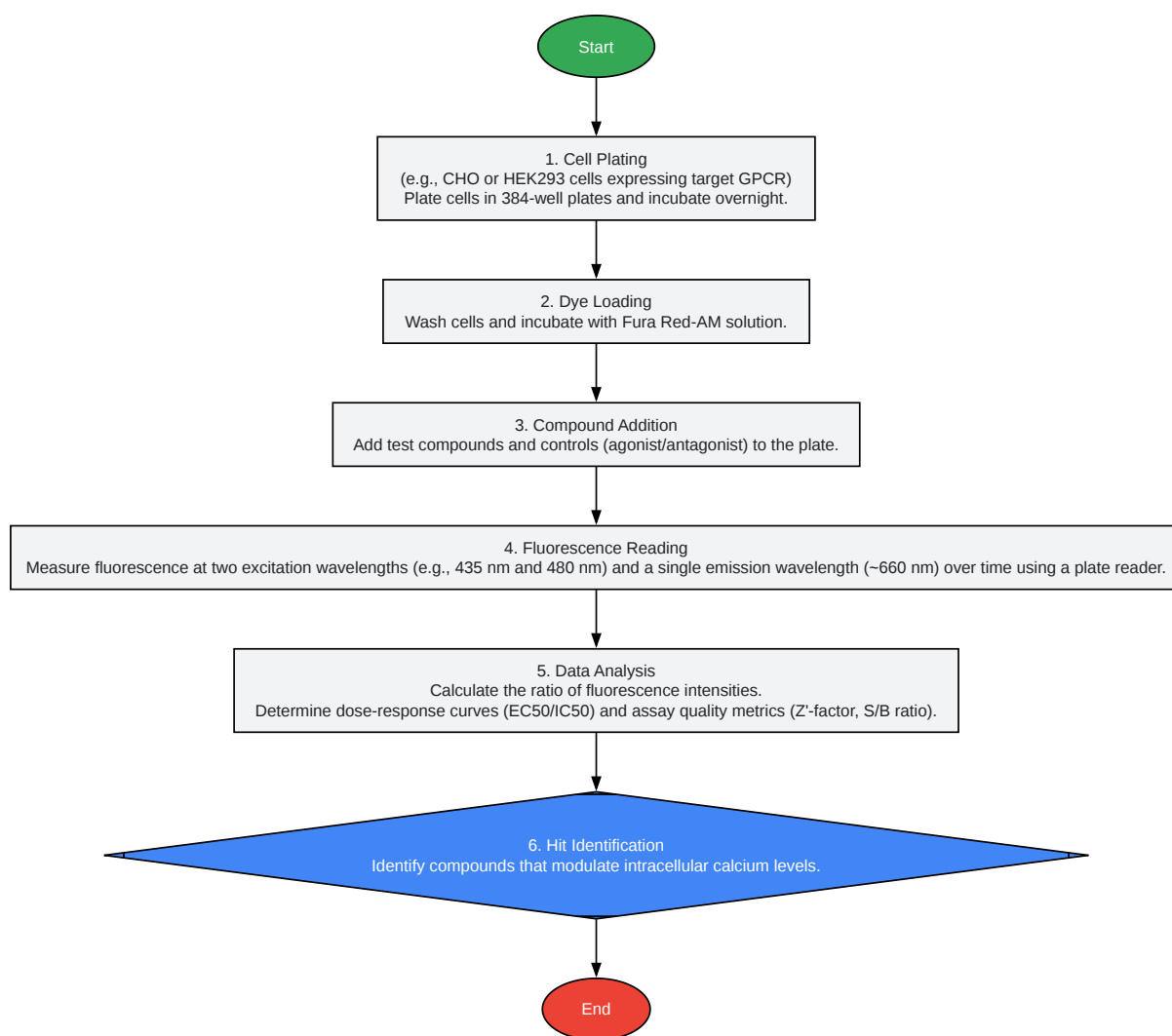
- **Weaker Signal:** The signal intensity of **Fura Red** alone can be weaker compared to when it is used in combination with other dyes like Fluo-3.[2]
- **Lower Throughput than Non-Ratiometric Dyes:** The need for dual-wavelength excitation can slightly reduce the throughput compared to single-wavelength intensity-based assays.
- **Potential for Dye Extrusion:** Like other acetoxymethyl (AM) ester dyes, **Fura Red** can be actively transported out of the cell by organic anion transporters. This can be mitigated by

the use of probenecid.

## Signaling Pathway: GPCR-Gq Activation

A primary application of **Fura Red** in HTS is the screening of compounds that modulate GPCRs coupled to the Gq signaling pathway. Activation of this pathway leads to a transient increase in intracellular calcium.





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